

An In-depth Technical Guide to 4-(4-bromophenyl)-4-oxobutanoic Acid

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Compound of Interest

Compound Name: 3-(4-Bromobenzoyl)propionic acid

Cat. No.: B1266032

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Introduction

This technical guide provides a comprehensive overview of the ketoacid 4-(4-bromophenyl)-4-oxobutanoic acid, a compound of significant interest in organic synthesis and medicinal chemistry. With the molecular formula $C_{10}H_9BrO_3$, this molecule serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document details its chemical properties, provides established experimental protocols for its synthesis and analysis, and illustrates its synthetic utility.

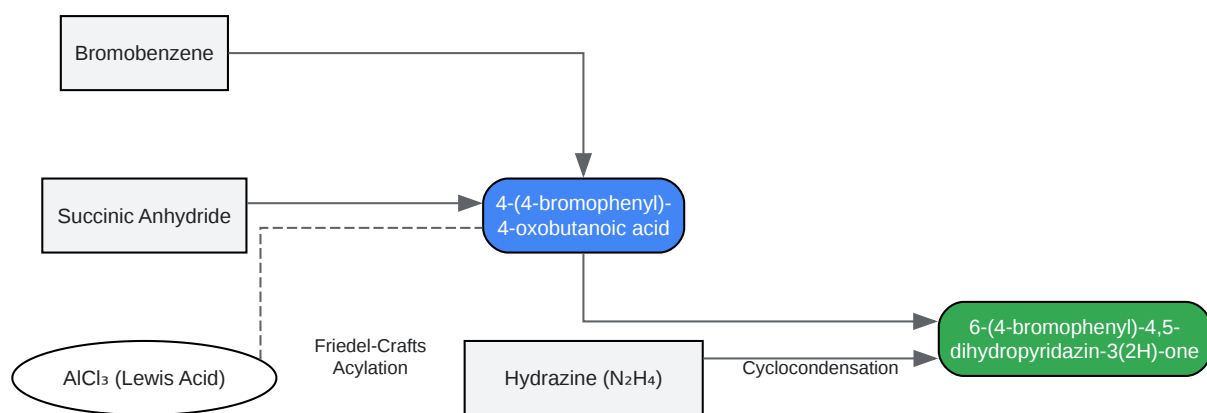
Chemical Data Summary

The quantitative data for 4-(4-bromophenyl)-4-oxobutanoic acid are summarized in the table below, providing a clear reference for its physicochemical properties.

Property	Value	Reference
IUPAC Name	4-(4-bromophenyl)-4-oxobutanoic acid	[1]
Molecular Formula	C ₁₀ H ₉ BrO ₃	[1][2][3]
Molecular Weight	257.08 g/mol	[1]
CAS Number	6340-79-0	[1]
Melting Point	149 - 152 °C	[4]
Appearance	White crystalline solid	

Synthetic Pathway and Applications

4-(4-bromophenyl)-4-oxobutanoic acid is a key intermediate in the synthesis of various heterocyclic structures, which are scaffolds of high value in drug discovery. The following diagram illustrates the primary synthetic route to this ketoacid via Friedel-Crafts acylation and its subsequent potential conversion to a pyridazinone derivative, a class of compounds with known biological activities.



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Caption: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid and its conversion.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-(4-bromophenyl)-4-oxobutanoic acid are provided below. These protocols are based on established chemical literature and are intended to be a guide for laboratory practice.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid from bromobenzene and succinic anhydride.^[5]

Materials:

- Bromobenzene
- Succinic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Concentrated hydrochloric acid
- Water
- Ice
- Anhydrous sodium sulfate

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser with a drying tube
- Dropping funnel

- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask

Procedure:

- **Reaction Setup:** In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- **Reagent Addition:** Cool the flask to 0-5 °C in an ice bath. Add a solution of succinic anhydride and bromobenzene in dichloromethane dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is exothermic and can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
- **Washing:** Wash the combined organic layer with water, followed by a saturated sodium chloride solution.
- **Drying and Evaporation:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

- Purification: The crude 4-(4-bromophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of 4-(4-bromophenyl)-4-oxobutanoic acid, which can be adapted from methods for similar aromatic carboxylic acids.^[6]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid. The exact gradient should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

Sample Preparation:

- Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
- Perform serial dilutions to create calibration standards if quantitative analysis is required.
- Filter all solutions through a 0.45 μ m syringe filter before injection.

Procedure:

- Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the prepared standards and samples.
- Identify the peak corresponding to 4-(4-bromophenyl)-4-oxobutanoic acid based on its retention time.
- Quantify the compound by comparing its peak area to the calibration curve.

Spectroscopic Characterization

The structure of the synthesized 4-(4-bromophenyl)-4-oxobutanoic acid should be confirmed by spectroscopic methods.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the region of 7.5-8.0 ppm), and two triplets for the methylene protons of the butanoic acid chain (in the region of 2.5-3.5 ppm).^[7]
- ¹³C NMR Spectroscopy: The carbon NMR will show signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the methylene carbons.^[7]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the carbonyl groups (C=O) of the ketone and the carboxylic acid (typically around 1680 cm⁻¹ and 1710 cm⁻¹, respectively), and a broad O-H stretch for the carboxylic acid.^[7]
- Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the bromine atom.^[7]

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